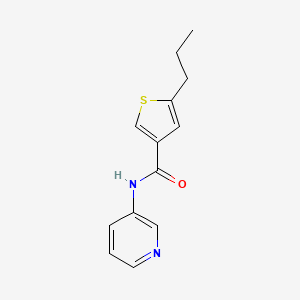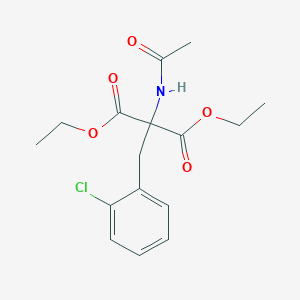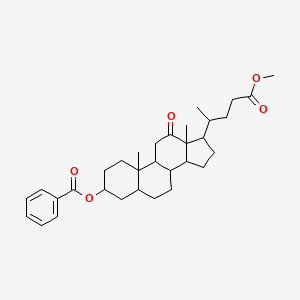
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTZ-343 belongs to a class of compounds called positive allosteric modulators (PAMs), which are known to enhance the activity of certain receptors in the brain.
Applications De Recherche Scientifique
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. One of the main areas of research has been its potential as a treatment for cognitive deficits associated with Alzheimer's disease. 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has been shown to enhance cognitive function in animal models of Alzheimer's disease, and further research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide works by binding to a specific site on the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a receptor that is involved in cognitive function and memory formation. By binding to this receptor, 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide enhances its activity, leading to improved cognitive function.
Biochemical and physiological effects:
In addition to its effects on cognitive function, 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of certain neurotransmitters, such as acetylcholine and glutamate, which are involved in cognitive function and memory formation. 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide in lab experiments is its specificity for the α7nAChR receptor, which allows for targeted modulation of this receptor. However, one limitation is that 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide has a relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide. One area of research is to explore its potential as a therapeutic agent for other neurological and psychiatric disorders, such as schizophrenia and depression. Another area of research is to explore the potential of 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide in combination with other drugs or therapies, such as cognitive training or physical exercise. Finally, further research is needed to fully understand the mechanism of action of 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide and its effects on the brain and cognitive function.
Méthodes De Synthèse
5-propyl-N-3-pyridinyl-3-thiophenecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 3-thiophenecarboxylic acid with propylamine to form 5-propyl-3-thiophenecarboxamide. This intermediate product is then reacted with 3-bromopyridine to form the final product, 5-propyl-N-3-pyridinyl-3-thiophenecarboxamide.
Propriétés
IUPAC Name |
5-propyl-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-4-12-7-10(9-17-12)13(16)15-11-5-3-6-14-8-11/h3,5-9H,2,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOHVXVSRIVJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N-(pyridin-3-yl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5124298.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5124305.png)
![ethyl 4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5124306.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)

![3-(2-chlorophenyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B5124333.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5124380.png)

![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5124395.png)
![2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5124397.png)